1,2,2,2-Tetrafluoroethyl trifluoromethyl ether CAS number and properties
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether CAS number and properties
An In-Depth Technical Guide to 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—have made fluorinated motifs highly sought after. Among these, the trifluoromethyl ether group (-OCF₃) and related structures are of significant interest. This guide provides a comprehensive technical overview of a specific fluorinated ether, 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether, for scientists and professionals engaged in research and development.
This document moves beyond a simple recitation of data, offering insights into the compound's properties, synthesis, and potential applications, with a particular focus on its relevance to the pharmaceutical and chemical research sectors. By understanding the nuances of this molecule, researchers can better harness its potential in the design of next-generation therapeutics and advanced materials.
Chemical Identity and Physicochemical Properties
Nomenclature and Identifiers
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Systematic Name: 1-(Trifluoromethoxy)-1,2,2,2-tetrafluoroethane
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Common Synonyms: HFE 227, HFE 227me, Trifluoromethyl 1,2,2,2-tetrafluoroethyl ether[1]
Physical and Chemical Properties
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether is a volatile, non-flammable gas at standard temperature and pressure.[1] Its high degree of fluorination results in distinct physical properties that are of interest in various specialized applications.
| Property | Value | Source |
| Molecular Weight | 186.03 g/mol | [1] |
| 186.0283 g/mol | [2] | |
| Boiling Point | -9.4 °C | [1] |
| -9 °C | [2] | |
| Density (liquid) | 1.512 g/cm³ | [2] |
| Physical State | Gas | [1] |
Synthesis and Reactivity
Synthetic Approaches
The synthesis of highly fluorinated ethers such as 1,2,2,2-tetrafluoroethyl trifluoromethyl ether often involves specialized fluorination techniques. One documented method involves the addition of hydrogen fluoride across the double bond of trifluorovinyl-trifluoromethyl ether (CF₂=CF-O-CF₃).[4] This precursor, however, can be challenging to synthesize.[4]
Alternative conceptual synthetic pathways can be envisioned from various fluorinated starting materials. The diagram below illustrates a potential synthetic logic.
Caption: Conceptual synthetic pathways to 1,2,2,2-tetrafluoroethyl trifluoromethyl ether.
Chemical Stability and Reactivity
The high fluorine content of 1,2,2,2-tetrafluoroethyl trifluoromethyl ether renders it chemically inert under many conditions. The carbon-fluorine bond is exceptionally strong, contributing to high thermal stability. It is generally unreactive towards common reagents but is incompatible with strong oxidizing agents.[1]
Applications in Research and Development
While specific, large-scale applications for 1,2,2,2-tetrafluoroethyl trifluoromethyl ether are not widely documented in mainstream literature, its properties are indicative of potential uses in niche areas of interest to researchers. The broader class of hydrofluoroethers (HFEs) is recognized for applications as heat-transfer fluids, cleaning solvents, and in specialty chemical synthesis.
Relevance in Medicinal Chemistry and Drug Discovery
The introduction of fluorinated groups is a well-established strategy in drug design to modulate pharmacokinetic and physicochemical properties.[5][6] The trifluoromethoxy group (-OCF₃) is often considered a bioisostere of other functional groups and can enhance metabolic stability and membrane permeability.[6]
While direct incorporation of the 1,2,2,2-tetrafluoroethyl trifluoromethyl ether molecule into a drug candidate is unlikely due to its gaseous nature, it can serve as a valuable building block or reagent in the synthesis of more complex fluorinated molecules. Researchers in drug discovery may find it useful in developing novel synthetic methodologies for creating compounds with unique fluorine substitution patterns.
It is important to distinguish 1,2,2,2-tetrafluoroethyl trifluoromethyl ether from its isomer, desflurane (2-(difluoromethoxy)-1,1,1,2-tetrafluoro-ethane, CAS 57041-67-5). Desflurane is a well-known inhalation anesthetic.[7][8][9] This highlights that subtle changes in molecular structure within this class of compounds can lead to vastly different biological activities and applications. A patent from the 1970s does suggest the broader class of 1,2,2,2-tetrafluoroethyl ethers as potential inhalation anesthetics, indicating early interest in the pharmacological properties of these structures.[4]
Potential as a Specialty Solvent or Reagent
Given its chemical inertness and low boiling point, this compound could be explored as a solvent for specific reactions involving highly reactive species or for processes requiring easy solvent removal. In the context of materials science, fluorinated compounds are integral to the development of advanced polymers, liquid crystals, and agrochemicals.[6]
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize a rigorous approach to safety. Proper handling protocols are non-negotiable when working with specialty chemicals like 1,2,2,2-tetrafluoroethyl trifluoromethyl ether.
Hazard Identification and Classification
This compound presents several hazards that must be managed through appropriate engineering controls and personal protective equipment.[1]
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Simple Asphyxiant: As a gas heavier than air, it can displace oxygen in poorly ventilated or confined spaces, leading to rapid suffocation.[1]
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Gas Under Pressure: It is supplied as a liquefied gas and may explode if heated.[1]
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Health Hazards: It is classified as a skin and eye irritant. Inhalation may cause respiratory irritation, drowsiness, or dizziness.[1] Direct contact with the liquid can cause frostbite.[1]
Recommended Handling and Personal Protective Equipment (PPE)
A self-validating safety workflow is crucial. The following protocol outlines the minimum requirements for handling this substance.
Caption: Mandatory safety workflow for handling 1,2,2,2-tetrafluoroethyl trifluoromethyl ether.
Storage and Disposal
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Storage: Store in a dry, cool, well-ventilated area. Protect from sunlight and do not expose to temperatures exceeding 50°C. Keep the container closed when not in use and away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled by a licensed collector.[9]
Conclusion
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether is a highly fluorinated compound with distinct physical and chemical properties. While it may not have the widespread recognition of its anesthetic isomer, desflurane, its characteristics make it a compound of interest for researchers in synthetic chemistry, materials science, and drug discovery. Its potential as a synthetic building block or specialty solvent, coupled with the broader importance of fluorinated ethers in modern science, underscores the need for a thorough understanding of its properties and safe handling. This guide serves as a foundational resource for professionals seeking to explore the utility of this and similar fluorochemicals in their research endeavors.
References
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